magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

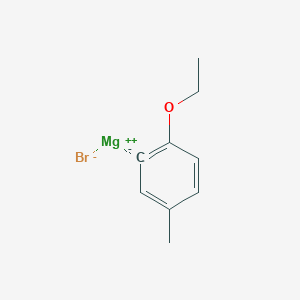

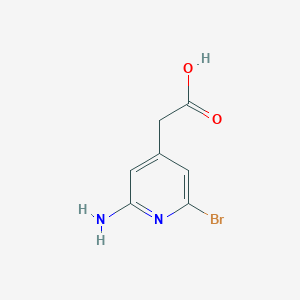

Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide is a complex organometallic compound. It is a derivative of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a magnesium atom bonded to a 1-ethoxy-4-methylbenzene-6-ide group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide typically involves the reaction of 1-ethoxy-4-methylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:

1-ethoxy-4-methylbenzene+Mg+Br2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for adding reagents and controlling temperature can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It can participate in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.

Substitution Reactions: Often involves alkyl halides, with the reaction carried out under reflux conditions.

Coupling Reactions: Commonly involves palladium or nickel catalysts, with the reaction carried out under inert atmosphere conditions.

Major Products

Nucleophilic Addition: Produces secondary or tertiary alcohols.

Substitution Reactions: Produces substituted benzene derivatives.

Coupling Reactions: Produces biaryl compounds or other coupled products.

Scientific Research Applications

Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

Biology: Can be used to modify biological molecules for studying their functions.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, making it highly reactive.

Comparison with Similar Compounds

Similar Compounds

Magnesium;phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a 1-ethoxy-4-methylbenzene group.

Magnesium;ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.

Uniqueness

Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide is unique due to the presence of the 1-ethoxy-4-methylbenzene group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where such properties are desired.

Properties

IUPAC Name |

magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHGZWOOVJZGLS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)

![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)

![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)

![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)